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Compound of Interest

(2-Methyl-imidazol-1-yl)-acetic
Compound Name: o
aci

Cat. No.: B1348270

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (2-Methyl-
imidazol-1-yl)-acetic acid (CeHsN202). Due to the limited availability of direct experimental
spectra for this specific compound, this document presents a comprehensive, predicted
spectroscopic profile based on the analysis of its core structural fragments: (imidazol-1-yl)-
acetic acid and 2-methylimidazole. This approach allows for a well-founded estimation of the
expected spectral characteristics, providing a valuable resource for researchers in compound
identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for (2-Methyl-
imidazol-1-yl)-acetic acid. These predictions are derived from experimental data of closely
related analogs and structural components.

Predicted 'H NMR Data
Solvent: DMSO-des Frequency: 500 MHz
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Chemical Shift Lo Number of .
Multiplicity Assignment Notes
(d) ppm Protons
H-5 (imidazole Expected to be a
~7.15 s 1H
ring) singlet.
H-4 (imidazole Expected to be a
~6.90 s 1H _ _
rng) singlet.
-CH:- (acetic Singlet from the
~4.80 s 2H _
acid) methylene group.
Singlet from the
-CHs (methyl methyl group on
~2.30 s 3H ( Y , y. grotp
group) the imidazole
ring.
Broad singlet,
-COOH _ _
~13.00 brs 1H chemical shift

(carboxylic acid)

can be variable.

Predicted *C NMR Data

Solvent: DMSO-ds Frequency: 125 MHz

Chemical Shift (8) ppm Carbon Type Assighment

~170.0 C C=0 (carboxylic acid)
~145.0 C C-2 (imidazole ring)
~127.0 CH C-5 (imidazole ring)
~121.0 CH C-4 (imidazole ring)
~50.0 CH:2 -CH:- (acetic acid)
~13.0 CHs -CHs (methyl group)

Predicted FT-IR Data
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Wavenumber (cm~?) Intensity Assignment

3400-2400 Broad O-H stretch (carboxylic acid)
~3150 Medium C-H stretch (aromatic)
~2950 Medium C-H stretch (aliphatic)

~1730 Strong C=0 stretch (carboxylic acid)
~1580 Medium C=N stretch (imidazole ring)
~1450 Medium C-H bend (aliphatic)

~1220 Medium C-O stretch (carboxylic acid)

Predicted Mass Spectrometry Data

lonization Mode: Electrospray (ESI+)

miz lon Type Notes

141.06 [M+H]* Predicted molecular ion
. peak.

Loss of the carboxylic acid

group.

95.06 [M+H - COOH]*

| 82.07 | [CaHeN2 + H]* | Fragmentation resulting in the 2-methylimidazole cation. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of (2-
Methyl-imidazol-1-yl)-acetic acid and related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7
mL of a deuterated solvent, such as DMSO-de or D20, in a 5 mm NMR tube.
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Instrumentation: *H and 3C NMR spectra are recorded on a 300 MHz or 500 MHz
spectrometer.[1][2]

'H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to
achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm)
relative to a residual solvent peak or an internal standard (e.g., TMS).

13C NMR Acquisition: Carbon spectra are typically acquired with proton decoupling. A larger
number of scans is usually required due to the lower natural abundance of the 13C isotope.
Chemical shifts are reported in ppm relative to the solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry
potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be
recorded using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum is recorded using an FT-IR spectrometer, typically over a
range of 4000-400 cm~1.[2]

Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet without
the sample) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or
acetonitrile) at a low concentration (typically ~1 mg/mL).[2]

Instrumentation: Mass spectra are acquired on an ion trap or time-of-flight (TOF) mass
spectrometer, commonly using electrospray ionization (ESI) in positive ion mode.[1][2]

Data Acquisition: The sample solution is introduced into the ion source, and the mass-to-
charge ratios (m/z) of the resulting ions are recorded.

Workflow for Compound Synthesis and
Spectroscopic Characterization
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The following diagram illustrates a typical logical workflow for the synthesis of a target

compound and its subsequent characterization using various spectroscopic techniques.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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